
(5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine, also known as BAMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BAMC is a derivative of the natural product harmine, which has been found to have a variety of biological activities. In
Mechanism of Action
The mechanism of action of (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine is not fully understood, but studies have suggested that it works by inhibiting various enzymes and signaling pathways in cells. For example, (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
(5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine has been found to have a variety of biochemical and physiological effects. Studies have shown that (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine can induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit the growth of cancer cells. Additionally, (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine has been found to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of neurodegenerative diseases. However, more research is needed to fully understand the biochemical and physiological effects of (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine.
Advantages and Limitations for Lab Experiments
One of the main advantages of (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine is that it is relatively easy to synthesize and purify, making it a useful tool for medicinal chemistry research. Additionally, (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine has been found to have a broad range of biological activities, making it a promising candidate for drug development. However, one of the limitations of (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine is that its mechanism of action is not fully understood, which makes it difficult to optimize its biological activity. Additionally, more research is needed to understand the potential side effects of (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine and its long-term safety.
Future Directions
There are many potential future directions for research on (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine. One area of research could be to further explore its potential applications in the treatment of cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action of (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine and to optimize its biological activity. Finally, more research is needed to understand the potential side effects of (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine and its long-term safety, which will be important for its future use in drug development.
Synthesis Methods
(5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine can be synthesized through a simple two-step process starting with harmine. The first step involves the reaction of harmine with 5-bromo-2-methoxybenzyl chloride to form (5-bromo-2-methoxybenzyl)harmine. The second step involves the reaction of (5-bromo-2-methoxybenzyl)harmine with 3-chloro-2-methylphenylamine to form (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine. The overall yield of the synthesis is around 30%, and the purity of the final product can be confirmed through NMR and HPLC analysis.
Scientific Research Applications
(5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine has been found to have a variety of potential applications in medicinal chemistry. One of the most promising areas of research is in the treatment of cancer. Studies have shown that (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine has cytotoxic effects on a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Other potential applications of (5-bromo-2-methoxybenzyl)(3-chloro-2-methylphenyl)amine include the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and the treatment of infectious diseases, such as malaria and tuberculosis.
properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-3-chloro-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO/c1-10-13(17)4-3-5-14(10)18-9-11-8-12(16)6-7-15(11)19-2/h3-8,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUHXXYYGXIOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5875431.png)



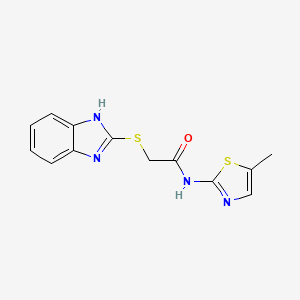
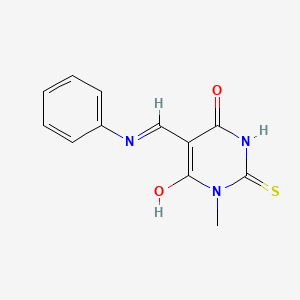
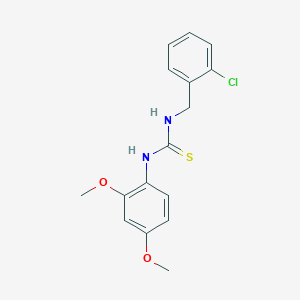
methanone](/img/structure/B5875474.png)

![3-(3-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5875483.png)
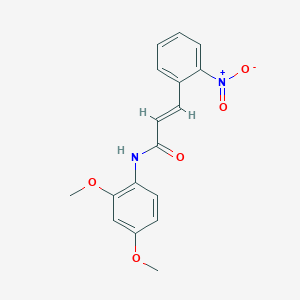
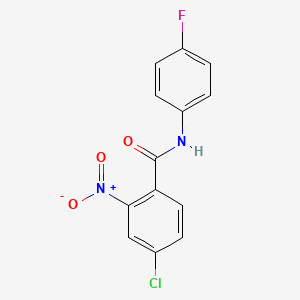
![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B5875519.png)